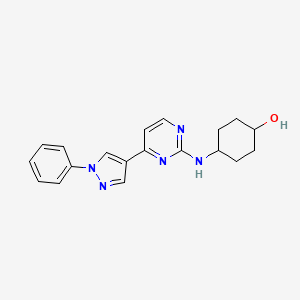

trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol

Description

trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol (CAS 845867-34-7) is a small-molecule compound featuring a pyrimidine core linked to a trans-cyclohexanol moiety via an amino group. This compound is of interest in medicinal chemistry due to its scaffold’s similarity to kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula |

C19H21N5O |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

4-[[4-(1-phenylpyrazol-4-yl)pyrimidin-2-yl]amino]cyclohexan-1-ol |

InChI |

InChI=1S/C19H21N5O/c25-17-8-6-15(7-9-17)22-19-20-11-10-18(23-19)14-12-21-24(13-14)16-4-2-1-3-5-16/h1-5,10-13,15,17,25H,6-9H2,(H,20,22,23) |

InChI Key |

OVIUXIIXFOKXOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.

Synthesis of the pyrimidine ring: This involves the condensation of a suitable amidine with a β-dicarbonyl compound.

Coupling of the pyrazole and pyrimidine rings: This step often requires a palladium-catalyzed cross-coupling reaction.

Introduction of the cyclohexanol moiety: This can be done via a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a cyclohexanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less expensive and more readily available reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group in the pyrimidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, potassium permanganate.

Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amino derivative.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol: has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.

Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.

Mechanism of Action

The mechanism by which trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The hydroxyl group in the cyclohexanol moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Key Structural Features :

- Pyrimidine backbone : Serves as a planar aromatic system for target binding interactions.

- Trans-cyclohexanol group: Improves solubility and stereochemical specificity compared to cis isomers.

Comparison with Similar Compounds

Below is a detailed comparison of trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol with structurally or functionally related compounds, supported by data from diverse sources.

Structural Analogues with Pyrimidine Backbones

trans-4-{[4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]amino}cyclohexanol (CID 60138177)

Key Differences :

- Oxazole vs. Pyrazole : Replaces the pyrazole ring with an oxazole group, altering electronic properties and hydrogen-bonding capacity.

- Methyl substitution : A 5-methyl group on the oxazole may reduce steric hindrance compared to the phenyl-substituted pyrazole in the target compound.

| Property | Target Compound | CID 60138177 |

|---|---|---|

| Molecular Formula | C20H22N4O2 | C20H22N4O2 |

| SMILES | [See ] | CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)NC4CCC(CC4)O |

| Bioactivity | Kinase inhibition (inferred) | Not reported |

Implications : The oxazole variant may exhibit improved metabolic stability due to reduced aromaticity but lower binding affinity in kinase targets requiring pyrazole interactions .

trans-4-{[4-(1H-Indazol-1-yl)pyrimidin-2-yl]amino}cyclohexanol (PDB ID: 1BJ)

Key Differences :

- Indazole vs.

Implications : The indazole derivative’s fused ring system may enhance DNA intercalation but reduce solubility compared to the target compound.

Functional Analogues in Kinase Inhibition

UNC2025 (Mer/Flt3 Dual Inhibitor)

Key Differences :

- Pyrrolo[2,3-d]pyrimidine core : Replaces pyrimidine with a bicyclic system, increasing rigidity and target selectivity.

- Piperazine side chain : Enhances solubility and pharmacokinetics.

| Property | Target Compound | UNC2025 |

|---|---|---|

| Core Structure | Pyrimidine | Pyrrolo[2,3-d]pyrimidine |

| Bioactivity | Kinase inhibition (inferred) | IC50 = 1–10 nM (Mer/Flt3 kinases) |

Implications : UNC2025’s bicyclic core and polar side chain confer superior potency and oral bioavailability, but the target compound’s simpler structure may offer synthetic accessibility .

CINK4 (CDK4 Inhibitor)

Key Differences :

| Property | Target Compound | CINK4 |

|---|---|---|

| Molecular Formula | C20H22N4O2 | C28H31N7O |

| Bioactivity | Kinase inhibition (inferred) | CDK4 inhibition (exact IC50 not reported) |

Implications : CINK4’s extended substituents may enhance target specificity but increase molecular weight, affecting permeability .

Biological Activity

trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol , also known by its CAS number 1212419-99-2, is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 356.42 g/mol. Its structure features a cyclohexanol moiety linked to a pyrimidine and pyrazole ring system, which is essential for its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in signal transduction pathways and are often targeted in drug development. The compound may influence GPCR signaling, potentially modulating various physiological responses .

- Antiviral Activity : Studies have shown that pyrazole derivatives exhibit antiviral properties against several viruses, including HIV and influenza. The compound's structural features may enhance its efficacy against viral replication .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, contributing to its therapeutic potential.

Antiviral Properties

A notable study highlighted the antiviral activity of pyrazole derivatives, where compounds similar to this compound demonstrated significant inhibition of viral replication at low concentrations. For instance, certain derivatives showed IC50 values as low as 0.2 μg/mL against influenza A virus, indicating potent antiviral effects .

Case Studies

- HIV Research : In vitro studies indicated that pyrazole-based compounds could effectively inhibit HIV replication in infected cells. This was evidenced by a significant reduction in viral load at concentrations ranging from 10 to 100 μg/mL .

- Influenza Virus : Another research effort demonstrated that related compounds could inhibit the influenza virus in cell cultures, showcasing their potential as antiviral agents .

Data Tables

Q & A

Q. What are the established synthetic routes for trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol, and how are intermediates purified?

The compound is synthesized via multi-step heterocyclic reactions. Key steps include:

- Pyrimidine core formation : Coupling 1-phenyl-1H-pyrazole-4-carbaldehyde with aminopyrimidine derivatives under reflux conditions in ethanol/acetic acid (similar to methods in ).

- Cyclohexanol functionalization : Trans-4-aminocyclohexanol is introduced via nucleophilic substitution or Buchwald-Hartwig amination.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) are optimal for isolating intermediates and final products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/IR : Confirm regiochemistry of pyrazole-pyrimidine linkages (e.g., NH stretches at ~3300 cm⁻¹ in IR; pyrimidine protons at δ 8.2–8.5 ppm in ¹H NMR) .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve stereochemistry and hydrogen-bonding networks. For example, dihedral angles between pyrazole, pyrimidine, and cyclohexanol moieties are analyzed to confirm trans-configuration .

Advanced Research Questions

Q. How to design a kinase inhibition assay to evaluate Cdk4/6 inhibitory activity and calculate IC₅₀ values?

- Assay protocol : Use recombinant Cdk4/cyclin D1 and Cdk6/cyclin D1 complexes with ATP concentrations near Km (e.g., 10 µM ATP).

- Substrate : Histone H1 or Rb-derived peptides; measure ³²P incorporation via scintillation counting.

- Data analysis : Fit dose-response curves (0.1–100 µM inhibitor) to a sigmoidal model. Reported IC₅₀ values for CINK4 are 1.5 µM (Cdk4/D1) and 5.6 µM (Cdk6/D1), indicating ATP-competitive inhibition .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from:

- Enzyme source : Recombinant vs. endogenous kinase complexes (e.g., uses recombinant proteins).

- ATP concentration : Higher ATP reduces apparent inhibitor potency.

- Validation : Cross-check with orthogonal methods (e.g., cellular proliferation assays in MCF-7 cells, as in ) .

Q. What strategies ensure target selectivity among kinases like Cdk4/6 and TAK1?

- Kinase profiling panels : Test against >100 kinases (e.g., DiscoverX) at 1 µM inhibitor.

- Structural analysis : Compare binding modes using co-crystallography (e.g., SHELX-refined structures) to identify key residues (e.g., gatekeeper mutations).

- Cellular validation : Use siRNA knockdown of Cdk4/6 to confirm on-target effects (e.g., reduced BrdU incorporation in flow cytometry) .

Q. How to analyze cell cycle effects of this compound using flow cytometry?

- Protocol : Treat asynchronous MCF-7 cells (10 µM CINK4, 24 hrs), fix with ethanol, stain with FITC-BrdU/PI, and analyze via flow cytometry.

- Data interpretation : G1 arrest (increased G1 population >60%) confirms Cdk4/6 inhibition, as cyclin D1 degradation prevents Rb phosphorylation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.